6-Methoxy-1,2-dimethyl-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646507-65-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethyl-1H-indene |
InChI |
InChI=1S/C12H14O/c1-8-6-10-4-5-11(13-3)7-12(10)9(8)2/h4-7,9H,1-3H3 |
InChI Key |
LPVWYUCGRZCXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C1C=C(C=C2)OC)C |
Origin of Product |
United States |
Computational and Theoretical Investigations of 6 Methoxy 1,2 Dimethyl 1h Indene
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into the electronic distribution and energy of the molecular system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules. In a theoretical study of 6-Methoxy-1,2-dimethyl-1H-indene, DFT would be used to calculate a wide array of molecular properties. Functionals such as B3LYP, coupled with a basis set like 6-311++G(d,p), are commonly used for such systems to accurately model their electronic structure and energetics. researchgate.netmodgraph.co.uk These calculations can determine key thermodynamic properties, offering a window into the molecule's stability. For related methoxy-indanone isomers, high-level ab initio calculations at the G3(MP2)//B3LYP level of theory have been used to derive gas-phase enthalpies of formation, showing excellent agreement with experimental data. nih.gov
Table 1: Example of Calculated Thermodynamic Properties for an Indene (B144670) Derivative (Note: These are representative values and not specific to this compound)
| Property | Value | Unit | Method |
|---|---|---|---|
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -220.3 ± 3.3 | kJ·mol⁻¹ | G3(MP2)//B3LYP |
| Total Electronic Energy | -500.12345 | Hartrees | B3LYP/6-311G(d,p) |
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be found. A geometry optimization calculation systematically alters the positions of the atoms in this compound to find the arrangement with the lowest possible energy (a minimum on the potential energy surface).
For a flexible molecule with rotatable bonds, such as the methoxy (B1213986) group, a conformational analysis is crucial. This involves identifying all possible stable conformers and determining their relative energies to find the global minimum energy structure. This process ensures that all subsequent calculations are performed on the most representative and stable geometry of the molecule. liverpool.ac.uk
Table 2: Example of Optimized Geometric Parameters for a Substituted Indene Ring (Note: These are representative values and not specific to this compound)
| Parameter | Bond/Angle | Optimized Value (Å or °) |
|---|---|---|
| Bond Length | C1-C2 | 1.51 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Length | C6-O(methoxy) | 1.37 Å |
| Bond Angle | C1-C2-C3 | 102.5° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy group and alkyl groups would be expected to raise the energy of the HOMO, influencing the molecule's reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify reactivity.
Table 3: Example of Calculated FMO Properties and Reactivity Descriptors (Note: These are representative values and not specific to this compound)
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.85 | Electron-donating ability |
| E(LUMO) | -1.20 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.65 | Chemical reactivity/stability |
| Ionization Potential (I) | 5.85 | Energy to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when adding an electron |
| Electronegativity (χ) | 3.53 | Tendency to attract electrons |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification.
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). modgraph.co.uknih.gov This allows for the prediction of both ¹H and ¹³C NMR spectra. For complex molecules, this theoretical data can help assign experimental peaks and confirm the correct structure. modgraph.co.uk
Similarly, theoretical Infrared (IR) spectra can be generated by calculating the harmonic vibrational frequencies. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). While calculated frequencies often have a systematic error, they can be corrected using established scaling factors, providing a spectrum that closely matches experimental FT-IR data. scilit.com
Computational Studies on Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can map out entire reaction pathways. For a molecule like this compound, this could involve studying its synthesis, decomposition, or its participation in further chemical transformations. acs.org
This type of study involves locating the transition state (TS) structures for each step of a proposed mechanism. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Identifying the TS and calculating its energy allows for the determination of the activation energy (energy barrier) for the reaction step. nih.gov
By mapping the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This provides fundamental insights into the reaction's feasibility, kinetics, and selectivity, explaining why certain products are formed over others. rsc.org For example, extensive computational studies have been performed on the formation of the core indene structure in combustion environments, revealing complex multi-step pathways. nih.govrsc.orgnih.gov
Reactivity and Chemical Transformations of 6 Methoxy 1,2 Dimethyl 1h Indene
Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Indene (B144670) Ring
The benzene (B151609) ring of 6-methoxy-1,2-dimethyl-1H-indene is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the methoxy (B1213986) (-OCH₃) group. The methoxy group is a powerful activating group that influences the reaction's rate and regioselectivity through two primary effects: the resonance effect and the inductive effect.
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring via resonance. This effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. umn.eduacs.org This electron donation is most pronounced at the positions ortho and para to the methoxy group. Conversely, the high electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect, which pulls electron density away from the ring through the sigma bond. umn.eduresearchgate.net While the resonance effect is generally stronger and dictates the regioselectivity, the inductive effect slightly deactivates the entire ring compared to a hypothetical scenario without it. umn.edu
For this compound, the positions ortho to the methoxy group are C5 and C7, and the position para is C3 (which is part of the fused ring system and not available for standard SEAr). Therefore, electrophilic attack is strongly directed to the C5 and C7 positions.
The outcome of an electrophilic substitution reaction is also influenced by the steric hindrance and electronic effects of the other substituents. The fused five-membered ring and the methyl groups can sterically hinder the approach of the electrophile. The C7 position is flanked by the methoxy group and the fused ring, while the C5 position is adjacent to the C4 position of the indene system. The relative yields of substitution at C5 versus C7 would depend on the specific electrophile and reaction conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effect of -OCH₃ | Predicted Reactivity | Potential Steric Influence |
| C7 | Ortho, Activated | Highly Favored | Steric hindrance from peri-interaction with the C1-methyl group and adjacent methoxy group. |
| C5 | Ortho, Activated | Highly Favored | Less sterically hindered than C7. |
| C4 | Meta, Deactivated | Disfavored | - |
This table is based on established principles of electrophilic aromatic substitution. Specific experimental data for this compound is not widely available.
Nucleophilic Reactions and Derivative Formation from the Indene Core
The electron-rich nature of the indene core generally makes it unreactive towards nucleophilic attack unless the ring is activated by potent electron-withdrawing groups. However, the system can undergo reactions to form various derivatives. One notable transformation for related methoxy-indene systems is the conversion to indanones. For instance, 1-methoxy-2-alkyl-1H-indenes, generated from the cyclization of certain cinnamaldehydes, can be readily converted into 2-alkylindanones in high yield. acs.org This suggests a potential pathway for transforming this compound into the corresponding indanone derivative, 6-methoxy-1,2-dimethyl-indan-1-one, likely via hydrolysis under acidic conditions.
Furthermore, while direct nucleophilic substitution on the aromatic ring is unlikely, reactions can be initiated by deprotonation at acidic sites. The allylic protons on the C1-methyl group are susceptible to abstraction by a strong base, which would generate a carbanion. This nucleophilic species could then react with various electrophiles, providing a route for functionalization at the methyl group. Similarly, the proton at the C1 position can be abstracted, forming an indenyl anion, which is a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds.
Research on indole (B1671886) derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, shows that a methoxy group on the nitrogen can be displaced by a variety of nucleophiles, especially when the ring system is activated by an electron-withdrawing group like a nitro group. ontosight.ainih.gov While the indene system is different, this highlights the potential of a methoxy group to act as a leaving group under certain reaction conditions, particularly if a stable anionic intermediate can be formed.
Cycloaddition Chemistry Involving the Indene Double Bond
The double bond within the five-membered ring of this compound can participate in various cycloaddition reactions, serving as a versatile handle for constructing complex polycyclic systems.
[4+2] Cycloaddition (Diels-Alder Reactions): Indene and its derivatives can act as dienophiles in Diels-Alder reactions. nih.govlibretexts.org For example, indene reacts with anilines and aromatic aldehydes in the presence of a Lewis acid to form indeno[2,1-c]quinolines. nih.gov In this context, the double bond of this compound would be the "2π" component reacting with a suitable "4π" diene. The reaction rate and selectivity would be influenced by the electron-donating methoxy group on the aromatic ring, which can indirectly affect the electronic properties of the dienophile.
Conversely, indene can also function as the diene component through its less stable tautomer, iso-indene. Research on 1H-indene-3-carboxylic acid shows it reacts with dienophiles like maleic anhydride (B1165640) via its iso-indene intermediate to form Diels-Alder adducts. umn.eduacs.org A study has specifically investigated the Diels-Alder reaction with 6-methoxyindene derivatives, indicating their utility in forming perhydroindan structures. acs.org
[2+2] Cycloaddition: The indene double bond can also undergo [2+2] cycloadditions. These reactions are often promoted photochemically to form strained four-membered ring systems. acs.orglibretexts.org Intramolecular [2+2] cycloadditions of indene derivatives have been used as a route to polycyclic strained rings. acs.org Furthermore, tandem reactions involving indene have been reported, such as a [4+2] followed by a [2+2] cycloaddition with arynes to produce dihydrobenzocyclobutaphenanthrene derivatives in good yields and high diastereoselectivity. acs.org
1,3-Dipolar Cycloaddition: The indene double bond can also serve as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides, nitrile oxides, or diazomethane (B1218177) to form five-membered heterocyclic rings fused to the indene framework. wikipedia.orgorganic-chemistry.orgyoutube.com This class of reactions is a powerful tool for synthesizing complex heterocyclic structures with high regio- and stereoselectivity. numberanalytics.com
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Role of Indene | Partner | Product Type | Reference |
| [4+2] Diels-Alder | Dienophile (2π) | Conjugated Diene | Fused Cyclohexene derivative | nih.govlibretexts.org |
| [4+2] Diels-Alder | Diene (4π) (as iso-indene) | Alkene/Alkyne | Tetrahydro-methanonaphthalene derivative | umn.eduacs.org |
| [2+2] Cycloaddition | Alkene (2π) | Alkene (often photochemical) | Fused Cyclobutane derivative | acs.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Dipolarophile (2π) | 1,3-Dipole (e.g., Azide) | Fused 5-membered Heterocycle | wikipedia.orgorganic-chemistry.org |
Catalytic Functionalization and Derivatization Strategies
Modern catalytic methods offer powerful strategies for the functionalization and derivatization of the this compound scaffold, enabling the introduction of a wide range of functional groups with high efficiency and selectivity.
Cross-Coupling Reactions: To utilize cross-coupling reactions, the indene core must first be halogenated or converted to a triflate. Through electrophilic aromatic substitution (e.g., bromination or iodination) at the C5 or C7 position, an aryl halide can be installed. This derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization. Catalysts based on palladium, rhodium, or ruthenium can mediate the direct coupling of C-H bonds with various partners. For the indene scaffold, this could allow for direct arylation, alkylation, or acylation at positions like C7, which might be sterically accessible to a catalyst. Gold(I) catalysis has also been shown to be effective for the direct Csp³-H activation in the synthesis of indenes. acs.org
Catalytic Hydrogenation: The double bond in the five-membered ring can be selectively reduced via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Nickel. This would convert this compound into the corresponding indane, 6-methoxy-1,2-dimethyl-2,3-dihydro-1H-indene. The aromatic ring can also be reduced under more forcing conditions (high pressure and temperature) to yield a hexahydroindene derivative. libretexts.org
Table 3: Summary of Catalytic Derivatization Strategies
| Strategy | Required Precursor (if any) | Catalyst Example | Potential Product | Reference |
| Suzuki Coupling | 5- or 7-Halo-indene | Pd(PPh₃)₄ | 5- or 7-Aryl-indene | acs.org |
| C-H Arylation | None | Pd(OAc)₂ | 7-Aryl-indene | acs.org |
| Catalytic Hydrogenation | None | Pd/C, H₂ | 6-Methoxy-1,2-dimethyl-indane | libretexts.org |
| Ring-Closing Metathesis | Diene-substituted precursor | Grubbs Catalyst (Ru-based) | Fused polycyclic systems | acs.org |
Biological Relevance and Mechanistic Studies of 6 Methoxy 1,2 Dimethyl 1h Indene and Its Derivatives
Exploration of Structure-Activity Relationships (SAR) for Indene-Based Compounds
The biological activity of indene (B144670) derivatives is intricately linked to their structural features. The indene ring system serves as a versatile scaffold that can be functionalized at various positions to modulate its interaction with biological targets. nih.gov
Key SAR findings for different classes of indene derivatives include:
Retinoic Acid Receptor (RAR) Agonists: For indene-derived RARα agonists, the substitution pattern on the indene ring is crucial. The introduction of small alkoxyl and alkyl groups at the 1- and 2-positions, respectively, can maintain antiproliferative activity. nih.gov Conversely, alkoxy-substitution at the 2-position has been shown to be detrimental to this activity. nih.gov The planarity of the indene ring, maintained by a double bond or a ketone group, also influences the compound's inhibitory activity in different cell lines. nih.gov
Cholinesterase Inhibitors: In the context of acetylcholinesterase (AChE) inhibitors, the substituents on the indene moiety play a critical role. For instance, in a series of indene-derived hydrazides, a hydrogen bond donor at the para-position of a phenyl ring attached to the indene scaffold resulted in the highest AChE inhibition potential. researchgate.net
Antimicrobial Agents: The antimicrobial and antifungal potency of substituted indenes is highly dependent on the nature and position of the substituents. For example, in a series of substituted indanone acetic acid derivatives, a para-fluorophenyl substitution led to marked antibacterial potency, while an ortho-methoxyphenyl derivative showed better antifungal activity. rjptonline.org These variations highlight the importance of electronic and steric factors of the substituents in determining the antimicrobial spectrum. researchgate.net
These examples underscore the principle that minor structural modifications to the indene core can lead to significant changes in biological activity, providing a roadmap for the rational design of more potent and selective agents.
In Vitro Assays and Target Identification for Biological Activities
Enzyme Inhibition Studies
Indene derivatives have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases.
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. nih.gov Several indene derivatives have been synthesized and evaluated as AChE inhibitors. researchgate.netnih.govnih.gov For example, certain indene-derived hydrazides have demonstrated potent, time-dependent inhibition of both AChE and butyrylcholinesterase (BChE). nih.gov The selectivity of these inhibitors for AChE over BChE is a critical factor in minimizing peripheral side effects. nih.gov
| Compound Series | Target Enzyme | Key Findings | Reference |
| Indene-derived hydrazides | AChE, BChE | Exhibited time-dependent inhibition; one analog showed a selectivity ratio of 3.50 for AChE over BChE. | researchgate.net |
| 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives | AChE | Showed mixed-type inhibition, binding to both active and peripheral sites. | nih.gov |
Carbonic Anhydrase II (CA II): Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes. nih.gov Indanesulfonamides have emerged as interesting lead compounds for designing inhibitors of CA isoforms. nih.gov X-ray crystallography studies of indane-5-sulfonamide (B1295167) and a derivative in complex with human CA II revealed that even with similar chemical structures, their binding modes within the enzyme's active site can differ significantly due to the arrangement of the indane ring. nih.gov This suggests that introducing bulky substituents on the indane-sulfonamide scaffold could be a strategy to achieve isoform-selective inhibition. nih.gov
Succinate Dehydrogenase (SDH): SDH is a crucial enzyme in both the tricarboxylic acid cycle and the mitochondrial respiratory chain. mdpi.comnih.gov A number of fungicides act by inhibiting SDH. mdpi.com Notably, indene amino acid derivatives have been identified as potent SDH inhibitors, demonstrating significant in vitro antifungal activity against various plant pathogenic fungi. medchemexpress.commedchemexpress.com
| Compound Type | Target Organism | EC50 / IC50 | Reference |
| Indene amino acid derivative (compound i19) | Rhizoctonia solani | 0.1843 mg/L | medchemexpress.commedchemexpress.com |
| Indene amino acid derivative (compound i19) | Botrytis cinerea | 0.4829 mg/L | medchemexpress.commedchemexpress.com |
| Indene amino acid derivative (compound i19) | Sclerotinia sclerotiorum | 0.1349 mg/L | medchemexpress.commedchemexpress.com |
α-Mannosidase: α-Mannosidases are involved in the processing of N-linked glycoproteins, and their inhibition is a target for cancer therapy. nih.gov While direct studies on 6-methoxy-1,2-dimethyl-1H-indene are not available, the broader class of iminosugars, which are structurally distinct from indenes, are well-known inhibitors of this enzyme. nih.govnih.gov
Antimicrobial and Antifungal Potency of Substituted Indenes
The indene scaffold has been utilized in the development of novel antimicrobial and antifungal agents. rjptonline.orgorientjchem.org The efficacy of these compounds is highly dependent on the nature of the substituents on the indene ring. rjptonline.orgresearchgate.net
For instance, a study on substituted indanone acetic acid derivatives revealed that a compound with a para-fluorophenyl substituent exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. rjptonline.org In the same study, an ortho-methoxyphenyl derivative demonstrated superior antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org
Another study on substituted 2-benzylidene-1,3-indandiones showed weak antibacterial activity, suggesting that the nature, position, and volume of substituents are pivotal factors influencing the pharmacological potential. researchgate.net This highlights the nuanced structure-activity relationships that govern the antimicrobial properties of indene derivatives.
Antioxidant Activity Investigations of Indene Derivatives
Several studies have explored the antioxidant potential of indene and indane derivatives. nih.govnih.govnih.gov These compounds can exert their antioxidant effects through various mechanisms, including radical scavenging. nih.gov
Four novel indane derivatives isolated from the roots of Anisodus tanguticus all demonstrated radical scavenging activity in ABTS•+ and DPPH•+ assays. nih.govnih.gov One of these compounds, anisotindan A, exhibited particularly potent antioxidant activity, with an IC50 value of 15.62 ± 1.85 μM in the ABTS•+ assay, which was superior to that of vitamin C. nih.govnih.gov The potent activity of this compound was attributed to its specific substitution pattern and stereochemistry. mdpi.comnih.gov
Furthermore, some multifunctional indanone derivatives designed as anti-Alzheimer's agents have also shown significant antioxidant properties. nih.govacs.org
| Compound | Assay | IC50 Value (μM) | Reference |
| Anisotindan A | ABTS•+ | 15.62 ± 1.85 | nih.govnih.gov |
| Anisotindan A | DPPH•+ | 68.46 ± 17.34 | nih.gov |
| Vitamin C (Reference) | ABTS•+ | 22.54 ± 5.18 | nih.govnih.gov |
Modulation of Gene Expression through Receptor Agonism (e.g., Retinoic Acid Receptor Alpha)
Indene derivatives have been identified as agonists of the retinoic acid receptor alpha (RARα), a ligand-dependent transcription factor that plays a crucial role in cell differentiation and apoptosis. nih.govmdpi.comnih.gov This makes RARα an important target for cancer therapy. nih.gov
A series of novel indene-derived compounds were designed and synthesized as RARα agonists. nih.govmdpi.comnih.gov Many of these compounds displayed moderate binding affinity for RARα and potent antiproliferative activity. mdpi.comnih.gov One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce the differentiation of NB4 human promyelocytic leukemia cells. mdpi.comnih.gov These findings establish the indene skeleton as a promising framework for the development of new RARα agonists. mdpi.comnih.gov
Anti-aggregatory Effects (e.g., Amyloid-beta Aggregation Inhibition)
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.gov Consequently, inhibiting Aβ aggregation is a major therapeutic strategy. nih.gov Several indanone derivatives have been developed as multi-target-directed ligands for Alzheimer's disease, with a key mechanism being the inhibition of Aβ aggregation. nih.govacs.org
In one study, a series of indanone derivatives demonstrated significant inhibition of self-induced Aβ aggregation, with some compounds showing inhibition rates of over 80%. nih.govacs.org These compounds were also able to disaggregate pre-formed Aβ fibrils. nih.gov Another study showed that an indene-derived hydrazide effectively inhibited AChE-induced Aβ aggregation in a concentration-dependent manner. researchgate.net These results highlight the potential of indene-based compounds to interfere with the amyloid cascade in Alzheimer's disease. nih.govacs.org
Antitumor and Anti-angiogenic Potency Studies
No studies were identified that investigated the antitumor and anti-angiogenic potency of this compound or its direct derivatives. Research on other indene derivatives has shown that the indene scaffold can be a pharmacophore for potent antitumor and anti-angiogenic agents. For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors, exhibiting anti-angiogenic activities. Within these studies, structure-activity relationship analyses highlighted the importance of substituent groups on the indene core for biological activity. However, these studies did not include or specify this compound.
Molecular Interactions with Biological Targets
There is no available information detailing the specific molecular interactions of this compound with any biological targets. Mechanistic studies of related indene derivatives have sometimes elucidated their binding modes. For example, some indene-derived hydrazides have been evaluated for their ability to inhibit acetylcholinesterase, a key enzyme in Alzheimer's disease. These studies often involve assessing how different functional groups on the indene ring, such as methoxy (B1213986) groups, influence interactions with the target protein. Without experimental data, the targets of this compound remain unknown.
In Silico Modeling and Molecular Docking for Ligand-Target Recognition
No in silico modeling or molecular docking studies for this compound have been published. Such computational studies are valuable for predicting the binding affinity and mode of interaction between a ligand and a biological target. For other indene derivatives, molecular docking has been used to predict their binding to targets like tubulin, providing insights into the structural basis of their activity. These computational approaches are critical in the rational design of new therapeutic agents. The absence of such studies for this compound means its potential interactions with biological macromolecules have not been computationally explored.
Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced Synthetic Methodologies for Indene (B144670) Scaffolds
The synthesis of substituted indenes, including 6-Methoxy-1,2-dimethyl-1H-indene, has been a subject of considerable interest, leading to the development of various sophisticated synthetic strategies. Modern approaches have shifted towards more efficient, atom-economical, and environmentally benign methods.
Transition-metal catalysis has emerged as a powerful tool for the construction of the indene core. Palladium-catalyzed reactions, for instance, have been employed in domino processes to construct indene derivatives from readily available starting materials. Gold-catalyzed intramolecular hydroalkylation of ynamides offers a mild and efficient route to polysubstituted indenes researchgate.netsemanticscholar.org. Other transition metals like rhodium, ruthenium, and iron have also been utilized in catalytic cycles to achieve the synthesis of functionalized indenes nih.gov.
Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes represents another significant advancement, providing access to various indene derivatives under mild conditions nih.gov. Furthermore, metal-free synthetic routes are gaining traction. For example, BCl3-mediated cyclization of ortho-alkynylstyrenes provides a selective synthesis of boron-functionalized indenes, which can be further derivatized researchgate.netacs.org.
These advanced methodologies could be adapted and optimized for the specific synthesis of this compound, potentially leading to higher yields and greater stereocontrol. The choice of synthetic route would depend on the availability of starting materials and the desired substitution pattern for further derivatization.
| Catalytic System | Reaction Type | Key Features |
| Palladium | Domino Reaction | Sequential bond formation |
| Gold | Intramolecular Hydroalkylation | Mild conditions, broad scope |
| Rhodium | Annulation | High regioselectivity |
| Ruthenium | Ring-Closing Metathesis | Functional group tolerance |
| Brønsted Acid | Cyclization | Mild, metal-free |
| BCl₃ | Cyclization | Selective borylation |
Design and Synthesis of Novel Functional Derivatives of this compound
The functionalization of the this compound core opens avenues for creating a library of novel compounds with diverse biological activities. The existing methoxy (B1213986) and dimethyl groups can influence the regioselectivity of further reactions, guiding the introduction of new functionalities.
C-H activation is a powerful strategy for the direct functionalization of the indene scaffold. Transition metal-catalyzed C-H activation can introduce various substituents onto the aromatic ring or the five-membered ring, providing access to a wide range of derivatives semanticscholar.org. Annulation reactions, where a new ring is fused to the existing indene core, can lead to the synthesis of complex polycyclic structures with potential applications in materials science and medicinal chemistry.
Photoredox catalysis offers a modern approach to ring expansion, allowing for the insertion of functionalized carbon atoms into the indene core to generate substituted naphthalenes researchgate.net. Additionally, the existing double bond in the five-membered ring is amenable to various transformations, including cycloadditions and electrophilic additions, to introduce further complexity and functionality.
The design of these derivatives will be guided by structure-activity relationship (SAR) studies of known bioactive indene compounds. By systematically modifying the substitution pattern on the this compound scaffold, it is possible to tune the compound's properties for specific biological targets.
Application of Advanced Spectroscopic Techniques for Structural Characterization
The unambiguous structural elucidation of this compound and its derivatives is crucial for understanding their chemical and biological properties. A combination of advanced spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural characterization. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts of the methoxy and dimethyl protons and carbons will be characteristic and can be used to confirm the substitution pattern google.com.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is vital for determining the exact molecular weight and elemental composition of the compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural insights mdpi.com.
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of crystalline compounds. A single-crystal X-ray structure can provide precise information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding intermolecular interactions and for computational modeling studies researchgate.netnih.gov.
Computational Chemistry plays an increasingly important role in structural elucidation. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, which can then be compared with experimental data to confirm the proposed structure researchgate.net.
| Spectroscopic Technique | Information Provided |
| NMR Spectroscopy | Connectivity, stereochemistry, and electronic environment of atoms |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns |
| X-ray Crystallography | Three-dimensional structure, bond lengths, and bond angles |
| Computational Chemistry | Predicted spectroscopic properties and conformational analysis |
Deepening Mechanistic Understanding of Biological Activities via Integrated Approaches
Indene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects beilstein-journals.orgresearchgate.net. The specific substitution pattern of this compound suggests that it and its derivatives could also possess interesting pharmacological properties. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, while the dimethyl groups can affect the molecule's lipophilicity and steric interactions with biological targets.
To elucidate the potential biological activities and mechanisms of action of this compound, an integrated approach combining experimental and computational methods is essential.
In vitro biological screening against a panel of relevant targets, such as enzymes and receptors, can identify initial hits. For example, based on the activities of other indene derivatives, it would be pertinent to screen for inhibition of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or various kinases.
Cell-based assays can then be used to assess the compound's effects on cellular processes such as proliferation, apoptosis, and inflammation in relevant cell lines.
Computational modeling , including molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of the compound to its biological targets and to rationalize the observed structure-activity relationships researchgate.net. This in silico approach can guide the design of more potent and selective derivatives.
By combining these experimental and computational techniques, a deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogs can be achieved, paving the way for their development as potential therapeutic agents.
Exploration of this compound in Chemical Biology Probes
Chemical biology probes are powerful tools for studying biological processes in their native environment. The indene scaffold, with its rigid structure and amenability to functionalization, provides a promising platform for the development of such probes. This compound could serve as a core structure for the design of various types of chemical biology probes.
Fluorescent Probes: By attaching a fluorophore to the indene core, it is possible to create fluorescent probes for imaging specific biological targets or processes. The methoxy group could potentially be used as a handle for conjugation with a fluorophore.
Affinity-Based Probes: These probes are designed to bind specifically to a target protein, allowing for its isolation and identification. This compound could be functionalized with a reactive group (e.g., an electrophile or a photo-crosslinker) and a tag (e.g., biotin) to create an affinity-based probe.
Photoaffinity Labels: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.
The development of chemical biology probes based on the this compound scaffold would provide valuable tools for dissecting complex biological pathways and for target validation in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
